Allyl 4-tert-butylphenyl sulfone
CAS No.:
Cat. No.: VC1517793
Molecular Formula: C13H18O2S
Molecular Weight: 238.35g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H18O2S |
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Molecular Weight | 238.35g/mol |
IUPAC Name | 1-tert-butyl-4-prop-2-enylsulfonylbenzene |
Standard InChI | InChI=1S/C13H18O2S/c1-5-10-16(14,15)12-8-6-11(7-9-12)13(2,3)4/h5-9H,1,10H2,2-4H3 |
Standard InChI Key | OBXDDNROUKSLTK-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC=C |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC=C |
Introduction
Structural Characteristics and Basic Properties
Allyl 4-tert-butylphenyl sulfone belongs to the class of sulfones, which are compounds containing a sulfonyl functional group (SO₂) attached to two carbon atoms. The compound features an allyl group (CH₂=CH-CH₂-) attached to the sulfone moiety, which is also bonded to a 4-tert-butylphenyl group. This particular structural arrangement contributes significantly to its chemical behavior and potential applications.
Molecular Properties
The molecular formula of allyl 4-tert-butylphenyl sulfone is C₁₃H₁₈O₂S, with a molecular weight of 238.35 g/mol . The compound's structure can be divided into three key components: the allyl group, the sulfonyl functional group, and the 4-tert-butylphenyl moiety. The presence of these functional groups contributes to its reactivity profile and physical properties.
Structural Features and Conformational Analysis
Structural Component | Description | Influence on Properties |
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Allyl group | Unsaturated CH₂=CH-CH₂- moiety | Enhances reactivity, provides site for further functionalization |
Sulfonyl group | SO₂ with tetrahedral geometry | Strong electron-withdrawing effect, influences acidity of α-hydrogens |
tert-Butyl group | (CH₃)₃C- substituent at para position | Provides steric bulk, affects solubility and crystal packing |
Phenyl ring | Aromatic C₆H₄ system | Provides rigidity, platform for π-interactions |
Synthetic Methodologies
The synthesis of allyl 4-tert-butylphenyl sulfone can be accomplished through various approaches, with recent advances focusing on more efficient and environmentally friendly methods.
Cs₂CO₃-Mediated Radical Sulfonylation
A notable method for synthesizing allyl sulfones involves Cs₂CO₃-mediated radical sulfonylation of Morita–Baylis–Hillman (MBH) adducts with thiosulfonates. This approach is highly efficient and eco-friendly, providing allyl sulfones with good to high yields and high stereoselectivities . The reaction typically involves treating MBH bromides or acetates with thiosulfonates in the presence of cesium carbonate.
The general procedure involves reacting a thiosulfonate (1.0 equiv) with a Morita–Baylis–Hillman allyl bromide or acetate (1.5 equiv) and Cs₂CO₃ (1.0 equiv) in acetonitrile at 80°C for approximately 4 hours . The reaction is monitored by thin-layer chromatography (TLC) until completion. This method has been demonstrated to be scalable with minimal deviation in yield, making it suitable for larger-scale productions of allyl sulfones .
Mechanism of Radical Sulfonylation
The mechanism of the Cs₂CO₃-mediated radical sulfonylation likely involves the homolytic cleavage of the thiosulfonate to generate sulfonyl radical and thiyl radical species . Control experiments using radical scavengers like BHT (butylated hydroxytoluene) and TEMPO (2,2,6,6-tetramethylpiperidinyloxy) have substantiated the radical pathway hypothesis. When BHT was used, the product yield was reduced to less than 10%, while TEMPO completely inhibited the reaction, supporting the involvement of a radical mechanism .
Substrate Scope and Limitations
The Cs₂CO₃-mediated radical sulfonylation method exhibits broad substrate scope, accommodating various aryl, heteroaryl, alkenyl, and alkyl MBH bromides/acetates and aryl/heteroaryl thiosulfonates with diverse substitution patterns and functional groups . The reaction conditions are mild and tolerant of numerous functional groups, making this approach versatile for synthesizing a wide range of allyl sulfones.
For instance, MBH acetate derivatives react with S-aryl arylsulfonothioate to produce the corresponding allyl sulfones in good yields, though with slightly lower stereoselectivities compared to allyl bromides . Examples include the formation of methyl (Z)-2-{[(4-bromophenyl)sulfonyl]methyl}-3-phenylacrylate in 69% yield as a mixture of Z/E isomers (>98:2 ratio) .
Chemical Reactivity and Transformations
Allyl 4-tert-butylphenyl sulfone exhibits diverse chemical reactivity that can be attributed to the presence of multiple reactive sites within its structure.
Typical Reactions
The allyl group in allyl 4-tert-butylphenyl sulfone can participate in various transformations typical of alkenes, such as addition reactions, epoxidation, and cross-metathesis. The sulfone functionality can undergo nucleophilic substitution reactions, with the sulfonyl group acting as a good leaving group in certain contexts. Additionally, the presence of acidic α-hydrogens adjacent to the sulfone group allows for deprotonation and subsequent reactions with electrophiles.
Application in Organic Synthesis
Allyl sulfones, including allyl 4-tert-butylphenyl sulfone, serve as versatile building blocks in organic synthesis. The allyl group provides a handle for further functionalization, while the sulfone moiety can participate in various transformations, including:
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Julia olefination reactions for the synthesis of alkenes
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Ramberg-Bäcklund reactions for the preparation of alkenes
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Radical additions to form carbon-carbon bonds
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Elimination reactions to generate conjugated systems
These transformations make allyl 4-tert-butylphenyl sulfone a valuable intermediate in the synthesis of more complex molecules.
Biological Activities and Applications
Research on allyl sulfones has revealed potential biological activities that may extend to allyl 4-tert-butylphenyl sulfone.
Industrial and Research Applications
Beyond its potential biological applications, allyl 4-tert-butylphenyl sulfone may find use in various industrial contexts:
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As a reagent in organic synthesis
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As an intermediate in the preparation of pharmaceuticals
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As a building block for materials science applications
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As a model compound for studying sulfone chemistry
The compound's unique structural features make it suitable for studying structure-property relationships in sulfone chemistry, potentially leading to new insights and applications.
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of allyl 4-tert-butylphenyl sulfone, it is instructive to compare it with structurally related compounds.
Comparison with Other Sulfones
Other sulfones with similar structural elements but different functional groups can provide insight into the structure-activity relationships of these compounds. For instance, tert-butyl phenyl sulfone, which lacks the allyl group, exhibits different reactivity patterns . The absence of the allyl group reduces its versatility in certain synthetic applications, particularly those requiring unsaturated functionality.
Structure-Property Relationships
The presence of the tert-butyl group on the phenyl ring of allyl 4-tert-butylphenyl sulfone influences its physical properties, including solubility, melting point, and crystal packing. The bulky tert-butyl group can also affect the reactivity of the sulfone moiety through steric hindrance. In contrast, sulfones with smaller substituents on the phenyl ring may exhibit different reactivity patterns and physical properties.
Compound | Key Structural Difference | Impact on Properties |
---|---|---|
Allyl 4-tert-butylphenyl sulfone | Contains allyl and tert-butyl groups | Enhanced reactivity due to allyl group, steric effects from tert-butyl |
Phenyl sulfone | Lacks both allyl and tert-butyl groups | Simpler structure, different reactivity pattern |
Allyl phenyl sulfone | Lacks tert-butyl group | Less steric hindrance, potentially different solubility |
4-tert-butylphenyl methyl sulfone | Contains methyl instead of allyl group | Reduced reactivity due to absence of unsaturated functionality |
Recent Advances and Future Directions
The development of efficient synthetic methods for allyl sulfones, including allyl 4-tert-butylphenyl sulfone, continues to be an active area of research.
Synthetic Methodology Development
Recent advances in the synthesis of allyl sulfones focus on more efficient, selective, and environmentally friendly methods. The Cs₂CO₃-mediated radical sulfonylation approach represents a significant step forward, offering a simple and efficient route to these compounds . Future research may explore alternative catalysts, reaction conditions, and starting materials to further optimize the synthesis of allyl sulfones.
Exploration of Novel Applications
As research on allyl sulfones continues, new applications for compounds like allyl 4-tert-butylphenyl sulfone may emerge. Potential areas for exploration include:
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Development of novel anticancer agents based on the allyl sulfone scaffold
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Application in materials science, particularly as components of functional polymers
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Use as ligands in organometallic chemistry and catalysis
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Exploration as building blocks for the synthesis of natural products and their analogs
The unique structural features of allyl 4-tert-butylphenyl sulfone make it a promising candidate for these and other applications.
Analytical Methods for Characterization
Various analytical techniques are employed to characterize allyl 4-tert-butylphenyl sulfone and confirm its structure and purity.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for confirming the structure of allyl 4-tert-butylphenyl sulfone. The ¹H NMR spectrum would show characteristic signals for the allyl group (typically multiplets in the range of δ 5-6 ppm for the vinyl protons and around δ 3.5-4.0 ppm for the methylene protons adjacent to the sulfone), the aromatic protons of the phenyl ring (δ 7-8 ppm), and the tert-butyl group (a singlet at approximately δ 1.3 ppm).
Chromatographic Techniques
Purification and analysis of allyl 4-tert-butylphenyl sulfone often involve chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC). For instance, flash column chromatography using silica gel with an appropriate solvent system (e.g., EtOAc in petroleum ether) can be employed for purification .
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